molecular formula C9H9N3 B1280902 2-azido-2,3-dihydro-1H-indene CAS No. 180260-72-4

2-azido-2,3-dihydro-1H-indene

Cat. No.: B1280902
CAS No.: 180260-72-4
M. Wt: 159.19 g/mol
InChI Key: JBTWHOQSNDVASP-UHFFFAOYSA-N
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Description

2-azido-2,3-dihydro-1H-indene is a heterocyclic organic compound that contains an indene core structure and an azide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-2,3-dihydro-1H-indene typically involves the reaction of indene with azide reagents under specific conditions. One common method is the azidation of 2,3-dihydro-1H-indene using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the azide group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring safety measures due to the potentially hazardous nature of azide compounds .

Chemical Reactions Analysis

Types of Reactions

2-azido-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

    Substitution Reactions: The azide group can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, forming triazoles.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be used.

    Cycloaddition: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.

Major Products Formed

    Substitution: Various substituted indene derivatives.

    Reduction: 2-amino-2,3-dihydro-1H-indene.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

2-azido-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-azido-2,3-dihydro-1H-indene involves its ability to undergo various chemical transformations due to the presence of the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings, which are important in many biological and chemical processes. The compound can also be reduced to form amines, which are key intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

    2-diazo-1,3-indanedione: Another indene derivative with a diazo group instead of an azide group.

    2,3-dihydro-1H-indene: The parent compound without the azide group.

    Indane-1,3-dione: A related compound with a dione functional group.

Uniqueness

2-azido-2,3-dihydro-1H-indene is unique due to the presence of the azide group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

2-azido-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-12-11-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTWHOQSNDVASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80479856
Record name 1H-Indene, 2-azido-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180260-72-4
Record name 1H-Indene, 2-azido-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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